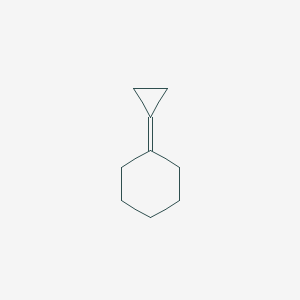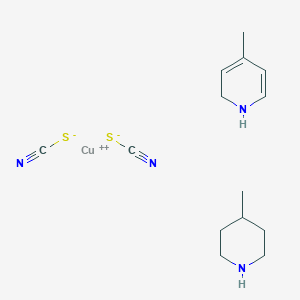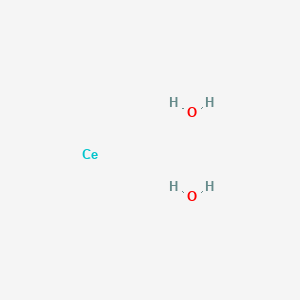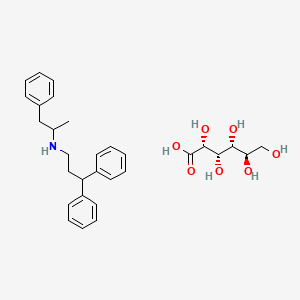
Cyclopropylidenecyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylidenecyclohexane is an organic compound that features a cyclopropylidene group attached to a cyclohexane ring This compound is of interest due to its unique structural properties, which combine the strain of the cyclopropylidene group with the relatively stable cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropylidenecyclohexane can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with a cyclopropylidene precursor under specific conditions. For instance, the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can facilitate the formation of the cyclopropylidene group, which then reacts with cyclohexanone to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropylidenecyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the formation of cyclohexane derivatives.
Substitution: The cyclopropylidene group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Cyclopropylidenecyclohexane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: this compound is used in the development of new materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of cyclopropylidenecyclohexane involves its ability to undergo various chemical transformations due to the strain in the cyclopropylidene group. This strain makes the compound highly reactive, allowing it to participate in a range of reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used. For example, in oxidation reactions, the compound’s strained bonds are more susceptible to attack by oxidizing agents, leading to the formation of oxidized products .
Comparaison Avec Des Composés Similaires
Cyclopropylidenecyclohexane can be compared with other similar compounds, such as:
Cyclopropylidenecyclobutane: Similar in structure but with a cyclobutane ring instead of cyclohexane.
Bicyclopropylidene: Contains two cyclopropylidene groups.
Cyclopropylidenecyclopentane: Features a cyclopentane ring instead of cyclohexane.
Uniqueness: this compound is unique due to the combination of the cyclopropylidene group’s strain and the stability of the cyclohexane ring.
Propriétés
Numéro CAS |
14114-06-8 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
cyclopropylidenecyclohexane |
InChI |
InChI=1S/C9H14/c1-2-4-8(5-3-1)9-6-7-9/h1-7H2 |
Clé InChI |
QBTNAILBCOWYOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C2CC2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
